Nyasol

描述

Structure

3D Structure

属性

分子式 |

C17H16O2 |

|---|---|

分子量 |

252.31 g/mol |

IUPAC 名称 |

4-[(1Z,3R)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol |

InChI |

InChI=1S/C17H16O2/c1-2-14(15-7-11-17(19)12-8-15)6-3-13-4-9-16(18)10-5-13/h2-12,14,18-19H,1H2/b6-3-/t14-/m1/s1 |

InChI 键 |

VEAUNWQYYMXIRB-JHAQOBCDSA-N |

SMILES |

C=CC(C=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

手性 SMILES |

C=C[C@H](/C=C\C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

规范 SMILES |

C=CC(C=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

同义词 |

4,4'-(3-ethenyl-1-propene-1,3-diyl)-bisphenol cis-hinokiresinol nyasol |

产品来源 |

United States |

Foundational & Exploratory

Nyasol: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nyasol, a naturally occurring lignan, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its anti-inflammatory and estrogenic effects. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts.

Chemical Structure and Properties

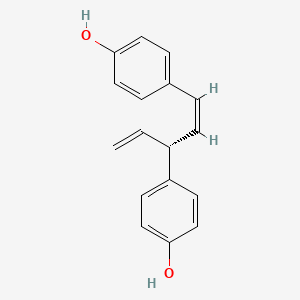

This compound, also known as cis-hinokiresinol, is chemically defined as 4-[(1Z,3R)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol.[1] Its structure features two hydroxyphenyl groups linked by a five-carbon chain with two double bonds. The specific stereochemistry, (1Z,3R), is crucial for its biological activity.

A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₂ | [1] |

| Molecular Weight | 252.31 g/mol | [1] |

| IUPAC Name | 4-[(1Z,3R)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol | [1] |

| SMILES | C=C--INVALID-LINK--C2=CC=C(C=C2)O | |

| InChI Key | VEAUNWQYYMXIRB-JHAQOBCDSA-N | |

| CAS Number | 96895-25-9 |

Biological Activities

This compound exhibits a range of biological activities, with its anti-inflammatory and estrogenic properties being the most extensively studied.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways.

Quantitative Data on Anti-inflammatory Activity:

| Assay | Model System | Endpoint | Result |

| Carrageenan-induced paw edema | Mice | Inhibition of edema | 28.6-77.1% inhibition at 24-120 mg/kg |

Signaling Pathways:

This compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways. This leads to a downstream reduction in the production of pro-inflammatory mediators.

Estrogenic Activity

This compound is recognized as a phytoestrogen, exhibiting selective agonist activity for the estrogen receptor β (ERβ). This selectivity suggests potential therapeutic applications with a reduced risk of the side effects associated with non-selective estrogen receptor agonists.

Experimental Protocols

Synthesis of (±)-Nyasol

A practical total synthesis of racemic this compound has been reported, offering a concise seven-step process with a good overall yield of 40%.[2] The synthesis commences from commercially available starting materials. Key steps involve a chelation-controlled reduction to establish the required stereochemistry and a stereospecific elimination reaction to form the Z-alkene.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in RAW 264.7 Macrophages

This protocol outlines the methodology to assess the anti-inflammatory activity of this compound by measuring its ability to inhibit the production of NO and PGE2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent

-

PGE2 ELISA kit

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement:

-

Collect the cell culture supernatant.

-

Mix an equal volume of supernatant with Griess reagent.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

-

Prostaglandin E2 (PGE2) Measurement:

-

Collect the cell culture supernatant.

-

Measure the PGE2 concentration using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage inhibition of NO and PGE2 production by this compound compared to the LPS-stimulated control. Determine the IC₅₀ value for each endpoint.

Conclusion

This compound presents a promising natural product scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and hormone-related conditions. Its well-defined chemical structure, coupled with its potent and selective biological activities, makes it an attractive candidate for further investigation. The experimental protocols and data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this compound.

References

A Technical Guide to Nyasol: Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nyasol, a lignan primarily found in the rhizomes of Anemarrhena asphodeloides, has garnered significant interest within the scientific community for its diverse biological activities, most notably its anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an in-depth look at its mechanism of action, particularly its influence on key cellular signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and experimental protocols are detailed to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of the underlying processes.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the rhizome of Anemarrhena asphodeloides, a plant used extensively in traditional Chinese medicine.[1][2][3] While other plant sources may contain related lignans, A. asphodeloides remains the principal source for the isolation of this compound.

Extraction of this compound

The extraction of this compound from Anemarrhena asphodeloides rhizomes is typically achieved through solvent extraction. The choice of solvent significantly impacts the yield and purity of the final extract. Methanol and ethanol are commonly employed solvents for this purpose.[1][2]

Comparative Analysis of Extraction Solvents

The efficiency of different solvents in extracting compounds from A. asphodeloides varies. While a direct comparative study quantifying this compound yield for a wide range of solvents is not extensively documented, data on total phenolic and flavonoid content, as well as overall extract yield, can provide valuable insights into the efficacy of different extraction media.

| Solvent | Extraction Yield (%) | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) |

| n-Hexane | 0.3 ± 0.1 | 10.2 ± 0.5 | 42.9 ± 4.9 |

| Chloroform | 0.5 ± 0.1 | 15.8 ± 0.8 | 35.1 ± 3.2 |

| Dichloromethane | 0.6 ± 0.1 | 20.1 ± 1.1 | 28.7 ± 2.5 |

| Ethyl Acetate | 1.2 ± 0.2 | 35.6 ± 1.8 | 5.8 ± 2.2 |

| Acetone | 2.5 ± 0.3 | 45.3 ± 1.2 | 15.2 ± 1.8 |

| Methanol | 21.0 ± 2.5 | 28.4 ± 1.5 | 12.3 ± 1.1 |

| Ethanol | 15.5 ± 1.8 | 32.1 ± 1.6 | 18.9 ± 2.1 |

| Water | 76.7 ± 4.4 | 12.5 ± 0.7 | 8.3 ± 1.4 |

Data adapted from a comparative study on various solvent extracts of Anemarrhena asphodeloides. Note that this table reflects total phenolic and flavonoid content, not specifically this compound content, but provides a general indication of solvent extraction efficiency for related compounds.

Studies have shown that methanol and ethanol provide a good balance of yield and extraction of phenolic compounds. Hot extraction methods, such as Soxhlet extraction, have been reported to yield a higher quantity of extract compared to cold maceration.

Experimental Protocols

Protocol for Extraction of this compound from Anemarrhena asphodeloides Rhizomes

This protocol describes a standard laboratory procedure for the solvent extraction of this compound.

Materials:

-

Dried rhizomes of Anemarrhena asphodeloides

-

Methanol or Ethanol (analytical grade)

-

Waring blender or equivalent grinder

-

Large glass container with a lid

-

Shaker or magnetic stirrer

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Grind the dried rhizomes of A. asphodeloides into a coarse powder using a blender.

-

Maceration: Place the powdered rhizomes (100 g) in a large glass container and add the solvent (1 L of methanol or ethanol) to achieve a 1:10 solid-to-solvent ratio.

-

Extraction: Seal the container and place it on a shaker or use a magnetic stirrer to ensure continuous agitation. Macerate for 24-48 hours at room temperature.

-

Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.

-

Re-extraction: Repeat the extraction process with the residue at least two more times with fresh solvent to maximize the yield.

-

Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Drying: Dry the crude extract completely in a vacuum oven to remove any residual solvent.

Figure 1. General workflow for the extraction of this compound.

Protocol for Purification of this compound using Column Chromatography

This protocol outlines the purification of this compound from the crude extract.

Materials:

-

Crude methanolic or ethanolic extract of A. asphodeloides

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Solvent system (e.g., a gradient of hexane and ethyl acetate)

-

Thin Layer Chromatography (TLC) plates

-

Collection tubes

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% hexane). Pour the slurry into the glass column and allow it to pack uniformly without any air bubbles.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase. Load the dissolved sample onto the top of the silica gel bed.

-

Elution: Begin elution with the initial, non-polar mobile phase (100% hexane). Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent like ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

-

Fraction Collection: Collect the eluate in separate fractions in test tubes.

-

TLC Analysis: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system and visualize the spots under UV light or by using a suitable staining reagent.

-

Pooling and Concentration: Combine the fractions that contain pure this compound (as determined by TLC). Concentrate the pooled fractions using a rotary evaporator to obtain purified this compound.

Figure 2. Workflow for the purification of this compound.

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory genes. This inhibition is achieved by preventing the degradation of the inhibitory protein IκB-α.

Figure 3. this compound's inhibition of the NF-κB signaling pathway.

Modulation of the Akt and ERK Signaling Pathways

This compound also influences the Akt and Extracellular signal-regulated kinase (ERK) signaling pathways, which are involved in cell survival, proliferation, and inflammation. Studies indicate that this compound can suppress the activation of both Akt and ERK in response to inflammatory stimuli.

Figure 4. this compound's modulation of the Akt and ERK signaling pathways.

Protocol for Western Blot Analysis of Akt and ERK Phosphorylation

This protocol describes the investigation of this compound's effect on Akt and ERK phosphorylation.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

This compound

-

LPS (Lipopolysaccharide) or other stimuli

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like LPS for a designated period (e.g., 30 minutes).

-

Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

-

Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of Akt and ERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total Akt and ERK.

Conclusion

This compound, a natural compound isolated from Anemarrhena asphodeloides, demonstrates significant potential as a therapeutic agent, particularly in the context of inflammatory diseases. Its ability to modulate critical signaling pathways such as NF-κB, Akt, and ERK provides a mechanistic basis for its observed anti-inflammatory effects. The extraction and purification protocols detailed in this guide offer a foundation for researchers to isolate and further investigate the properties of this promising molecule. Future research should focus on optimizing extraction yields, exploring a wider range of biological activities, and conducting pre-clinical and clinical studies to validate its therapeutic efficacy.

References

A Deep Dive into the Stereochemistry and Biological Activity of (-)-Nyasol and (+)-Nyasol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nyasol, a naturally occurring norlignan, has garnered significant attention in the scientific community for its diverse and potent biological activities. This compound exists as a pair of stereoisomers, (-)-Nyasol and (+)-Nyasol, which, despite having the same chemical formula and connectivity, exhibit distinct three-dimensional arrangements. This stereochemical difference profoundly influences their interaction with biological targets, leading to notable variations in their pharmacological profiles. This technical guide provides a comprehensive overview of the comparative biological activities of (-)-Nyasol and (+)-Nyasol, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Chemical Structure and Stereochemistry

This compound, chemically known as 4,4'-((1Z,3R)-3-vinylprop-1-ene-1,3-diyl)diphenol, possesses a chiral center at the C3 position of the propenyl chain. This gives rise to two enantiomers: (-)-(R)-Nyasol and (+)-(S)-Nyasol. The "(-)" and "(+)" designations refer to the direction in which they rotate plane-polarized light (levorotatory and dextrorotatory, respectively), while "(R)" and "(S)" describe the absolute configuration at the chiral center according to the Cahn-Ingold-Prelog priority rules.

Comparative Biological Activities: A Quantitative Overview

The differential pharmacological effects of (-)-Nyasol and (+)-Nyasol are most evident in their interactions with specific biological targets. The following tables summarize the available quantitative data, offering a clear comparison of their activities.

Table 1: Estrogenic Activity

| Stereoisomer | Target | Assay | IC50 (nM) | Relative Binding Affinity | Reference |

| (+)-Nyasol ((3S)-cis-hinokiresinol) | Bovine Uterine Estrogen Receptor | Competitive Binding Assay | 60 | ~7-fold higher than (-)-Nyasol | [1] |

| (-)-Nyasol ((3R)-cis-hinokiresinol) | Bovine Uterine Estrogen Receptor | Competitive Binding Assay | 400 | - | [1] |

Table 2: Antiviral Activity (Respiratory Syncytial Virus - RSV)

| Stereoisomer | Virus Strain | Cell Line | IC50 (µM) | Reference |

| (-)-(R)-Nyasol | RSV-A2 | HEp-2 | < 1.15 | [2] |

| (+)-Nyasol | - | - | Data not available | - |

Table 3: Anti-inflammatory and Anti-leishmanial Activities

Quantitative comparative data (IC50 values) for the anti-inflammatory and anti-leishmanial activities of (-)-Nyasol and (+)-Nyasol are not explicitly available in the reviewed literature. However, studies have focused on the potent anti-inflammatory effects of (-)-Nyasol[3].

Experimental Protocols

To facilitate the replication and further investigation of the biological activities of this compound stereoisomers, this section details the methodologies for the key experiments cited.

Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of (-)-Nyasol and (+)-Nyasol to the estrogen receptor.

Materials:

-

Bovine uterine tissue

-

Tris-HCl buffer

-

[³H]-Estradiol (radioligand)

-

(-)-Nyasol and (+)-Nyasol test compounds

-

Scintillation counter

Procedure:

-

Cytosol Preparation: Prepare a cytosol fraction from bovine uterine tissue, which is rich in estrogen receptors.

-

Competitive Binding: Incubate a constant concentration of [³H]-Estradiol with the uterine cytosol in the presence of increasing concentrations of either (-)-Nyasol or (+)-Nyasol.

-

Separation of Bound and Free Ligand: After incubation, separate the receptor-bound [³H]-Estradiol from the unbound radioligand using a suitable method, such as charcoal-dextran adsorption or hydroxylapatite precipitation.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound [³H]-Estradiol against the logarithm of the competitor concentration. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Estradiol, is determined from this curve.

Antiviral Assay (Respiratory Syncytial Virus - RSV)

Objective: To evaluate the inhibitory effect of this compound stereoisomers on RSV replication.

Materials:

-

HEp-2 cells (human epidermoid carcinoma cell line)

-

Respiratory Syncytial Virus (RSV) strain (e.g., A2)

-

Cell culture medium and supplements

-

(-)-Nyasol and (+)-Nyasol test compounds

-

Assay for viral replication (e.g., plaque reduction assay, cytopathic effect inhibition assay, or quantitative PCR)

Procedure (Plaque Reduction Assay):

-

Cell Seeding: Seed HEp-2 cells in multi-well plates and allow them to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known amount of RSV.

-

Compound Treatment: After a brief incubation period for viral adsorption, remove the virus inoculum and add an overlay medium containing various concentrations of (-)-Nyasol or (+)-Nyasol.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-5 days).

-

Plaque Visualization and Counting: Fix and stain the cells to visualize the viral plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to the virus control (no compound). The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Signaling Pathways and Mechanisms of Action

The differential biological activities of this compound stereoisomers can be attributed to their distinct interactions with key signaling pathways.

Anti-inflammatory Activity and the NF-κB Pathway

(-)-Nyasol has been shown to exert its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.

(-)-Nyasol has been reported to inhibit the transcriptional activity of NF-κB. The precise molecular mechanism of how each stereoisomer differentially interacts with the components of this pathway warrants further investigation.

References

The Anti-Inflammatory Mechanism of Action of Nyasol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nyasol, a phenolic compound isolated from Anemarrhena asphodeloides, has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models. Its mechanism of action is centered on the modulation of key signaling pathways that are pivotal in the inflammatory response. This technical guide provides an in-depth overview of the molecular mechanisms of this compound, including its effects on the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Akt signaling pathways. This document summarizes quantitative data on its efficacy, details the experimental protocols used to elucidate its activity, and provides visual representations of the involved pathways and workflows.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling cascade, a central regulator of inflammatory gene expression.[1][2] Additionally, it modulates the MAPK and Akt signaling pathways, which are also crucial in the inflammatory process.[1][2] The culmination of these actions leads to a significant reduction in the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound's inhibitory action on this pathway involves several key steps:

-

Prevention of IκB-α Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by the inhibitor of kappa B alpha (IκB-α). Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB-α is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound has been shown to suppress the degradation of IκB-α, thereby preventing the nuclear translocation and activation of NF-κB.[1]

-

Downregulation of Pro-inflammatory Gene Expression: By inhibiting NF-κB activation, this compound effectively reduces the expression of NF-κB target genes, including those encoding for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This leads to a decrease in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key mediators of inflammation.

Modulation of MAPK and Akt/ERK Signaling Pathways

This compound's anti-inflammatory activity is also attributed to its influence on the MAPK and Akt/ERK signaling pathways:

-

Inhibition of p38 MAPK Activation: The p38 MAPK pathway is another critical signaling cascade in the inflammatory response. This compound has been observed to repress the activation of p38 MAPK in LPS-stimulated microglial cells, contributing to its anti-inflammatory effects.

-

Downregulation of Akt and ERK Activation: The Akt and ERK signaling pathways are involved in cell survival and proliferation, and also play a role in inflammation. This compound has been found to down-regulate the activation of both Akt and ERK in LPS-stimulated macrophages.

Quantitative Data Summary

The anti-inflammatory efficacy of this compound has been quantified in several experimental models. The following tables summarize the available data.

| In Vitro Model | Target | Effect | Concentration/IC50 | Reference |

| LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | Inhibition | Significant at > 1 µM | |

| LPS-stimulated RAW 264.7 macrophages | Prostaglandin E2 (PGE2) Production | Inhibition | Significant at > 1 µM | |

| A23187-treated RBL-1 cells | 5-Lipoxygenase (5-LOX) mediated Leukotriene Production | Inhibition | - | |

| LPS-stimulated BV-2 microglial cells | TNF-α mRNA expression | Attenuation | Dose-dependent (1, 5, 10 µM) | |

| LPS-stimulated BV-2 microglial cells | IL-1β mRNA expression | Attenuation | Dose-dependent (1, 5, 10 µM) |

| In Vivo Model | Effect | Dosage | Inhibition (%) | Reference |

| Carrageenan-induced paw edema in mice | Inhibition of edema | 24 - 120 mg/kg (i.p.) | 28.6 - 77.1% | |

| TPA-induced mouse ear edema | Significant inhibition | - | - |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its anti-inflammatory activity.

Caption: this compound's inhibition of the NF-κB, Akt/ERK, and p38 MAPK signaling pathways.

Caption: A generalized workflow for in vitro evaluation of this compound's anti-inflammatory activity.

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol describes the methodology for evaluating the anti-inflammatory effects of this compound in RAW 264.7 murine macrophage cells.

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seed cells in 96-well plates at a density of 1.5 x 10^5 cells/well for NO and cytokine assays, or in larger plates (e.g., 6-well) for Western blot and RT-PCR analysis, and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100-1000 ng/mL for a specified duration (e.g., 24 hours for NO and cytokine production).

-

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

Pro-inflammatory Cytokine and PGE2 Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α, IL-1β, and PGE2 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

Western Blot Analysis:

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against total and phosphorylated forms of IκB-α, NF-κB p65, p38, Akt, and ERK, followed by HRP-conjugated secondary antibodies.

-

Visualize protein bands using a chemiluminescence detection system.

-

-

RT-PCR Analysis:

-

Isolate total RNA from the cells and synthesize cDNA.

-

Perform quantitative real-time PCR (qPCR) using primers specific for iNOS, COX-2, TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.

-

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol outlines the procedure for the carrageenan-induced paw edema model in rodents to assess the in vivo anti-inflammatory activity of this compound.

-

Animals:

-

Use male or female Wistar rats or ICR mice.

-

Acclimatize the animals for at least one week before the experiment.

-

-

Experimental Groups:

-

Divide animals into groups (n=5-6 per group): Vehicle control, this compound-treated groups (e.g., 24, 60, 120 mg/kg), and a positive control group (e.g., indomethacin).

-

-

Procedure:

-

Administer this compound or vehicle intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

-

Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA).

-

In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema

This protocol provides a general outline for the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model.

-

Animals:

-

Use male CD-1 or similar strains of mice.

-

-

Procedure:

-

Topically apply a solution of TPA in a suitable solvent (e.g., ethanol or acetone) to the inner and outer surfaces of the mouse's right ear to induce inflammation.

-

Administer this compound (either topically or systemically) before or after TPA application.

-

After a set period (e.g., 4-6 hours), sacrifice the mice and take a biopsy punch from both the treated (right) and untreated (left) ears.

-

Measure the weight of the ear punches. The difference in weight between the right and left ear punches is an indicator of edema.

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition in the this compound-treated groups compared to the TPA-only control group.

-

Conclusion

This compound demonstrates potent anti-inflammatory properties by targeting multiple key signaling pathways, primarily the NF-κB cascade, and also the MAPK and Akt/ERK pathways. This multi-targeted approach leads to a significant reduction in the production of a wide array of pro-inflammatory mediators. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound for inflammatory diseases. Further investigation is warranted to fully elucidate its clinical utility.

References

An In-depth Technical Guide on Nyasol as a Selective ERβ Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nyasol, also known as cis-hinokiresinol, is a naturally occurring norlignan found in the rhizomes of Anemarrhena asphodeloides. It has garnered significant interest within the scientific community for its classification as a selective Estrogen Receptor β (ERβ) agonist. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its receptor selectivity, experimental methodologies for its characterization, and its known signaling pathways. While precise quantitative binding and efficacy data are not extensively available in public literature, the existing evidence strongly supports its role as a selective modulator of ERβ.

Estrogen receptors, ERα and ERβ, are critical mediators of estrogen signaling and are involved in a myriad of physiological processes. While ERα is predominantly associated with the proliferative effects of estrogen, ERβ often exhibits anti-proliferative and pro-apoptotic activities, making it an attractive therapeutic target for various conditions, including certain cancers and inflammatory diseases. Selective ERβ agonists, like this compound, hold the potential for therapeutic intervention with a reduced risk of the adverse effects associated with non-selective estrogenic compounds.

Quantitative Data Summary

The available literature characterizes this compound as a selective ERβ agonist based on its functional activity rather than a high binding affinity preference for ERβ over ERα. One study classifies this compound as a type of ERβ-selective agonist that exhibits similar binding to both ERα and ERβ but exclusively activates transcription through ERβ.[1] Another study reported that (3S)-cis-hinokiresinol, a stereoisomer of this compound, demonstrated estrogen receptor binding activity an order of magnitude greater than that of genistein, a well-known phytoestrogen.[2]

The following tables summarize the available qualitative and semi-quantitative data for this compound.

Table 1: this compound Binding Characteristics for Estrogen Receptors

| Ligand | Target Receptor | Binding Affinity (Ki/IC50) | Binding Selectivity (ERβ vs. ERα) | Source |

| This compound | ERα | Binds similarly to ERβ | Not highly selective in binding | [1] |

| This compound | ERβ | Binds similarly to ERα | Not highly selective in binding | [1] |

| (3S)-cis-hinokiresinol | Estrogen Receptor | ~10x greater than Genistein | Not specified | [2] |

Table 2: this compound Functional Activity on Estrogen Receptors

| Ligand | Target Receptor | Functional Activity (EC50) | Functional Selectivity (ERβ vs. ERα) | Source |

| This compound | ERα | No significant transcriptional activation | Highly selective for ERβ activation | |

| This compound | ERβ | Activates transcription | Highly selective for ERβ activation |

Experimental Protocols

The characterization of this compound as a selective ERβ agonist relies on standard in vitro assays. The following are detailed methodologies for two key experiments.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity of a test compound (like this compound) to ERα and ERβ by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory concentration (IC50) and the equilibrium dissociation constant for inhibition (Ki) of this compound for ERα and ERβ.

Materials:

-

Human recombinant ERα and ERβ

-

Radiolabeled estradiol ([³H]E2)

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation fluid

-

Scintillation counter

-

96-well plates

Procedure:

-

A constant concentration of recombinant ERα or ERβ is incubated with a fixed concentration of [³H]E2.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

The receptor-bound radioligand is separated from the unbound radioligand. This can be achieved through various methods, such as filtration through glass fiber filters or hydroxylapatite adsorption.

-

The amount of radioactivity bound to the receptor is quantified using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of [³H]E2 (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

This cell-based assay is used to assess the functional activity of a compound as a receptor agonist or antagonist by measuring the transcriptional activation of a reporter gene.

Objective: To determine the effective concentration (EC50) of this compound for the activation of ERα and ERβ.

Materials:

-

Host cell line (e.g., HEK293, HeLa, or U2OS) that does not endogenously express ERs.

-

Expression plasmids for human ERα and ERβ.

-

A reporter plasmid containing an estrogen response element (ERE) linked to a luciferase gene.

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

Cell culture medium and reagents.

-

Test compound (this compound).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Host cells are co-transfected with an expression plasmid for either ERα or ERβ, the ERE-luciferase reporter plasmid, and the control plasmid.

-

After transfection, the cells are treated with various concentrations of this compound or a control agonist (e.g., 17β-estradiol).

-

The cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

-

The cells are then lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of the luciferase substrate.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

-

The EC50 value, which is the concentration of this compound that produces 50% of the maximal response, is determined by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Visualizations

The selective activation of ERβ by this compound initiates a cascade of molecular events that can influence various cellular processes. While the complete downstream signaling network of this compound is still under investigation, its known effects on gene regulation and cellular function provide insights into its mechanism of action.

Caption: Classification of ERβ-selective agonists based on their mechanism of selectivity.

This compound's activation of ERβ is known to influence inflammatory and cancer-related pathways. For instance, its anti-inflammatory effects are partly attributed to the repression of pro-inflammatory cytokines. In cancer cells, this compound-activated ERβ can inhibit proliferation.

Caption: Proposed signaling workflow for this compound via ERβ activation.

Conclusion

This compound presents a compelling profile as a selective ERβ agonist, primarily distinguished by its functional selectivity in activating transcription through ERβ, despite binding to both ERα and ERβ. While a comprehensive quantitative dataset for its binding affinities and potencies is not yet fully available, the existing evidence from cellular and molecular studies strongly supports its classification and therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for further quantitative characterization of this compound and similar compounds. The continued investigation into the downstream signaling pathways of this compound will be crucial in elucidating its full therapeutic utility in ERβ-mediated pathologies.

References

- 1. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estrogen receptor beta (ERβ) subtype-specific ligands increase transcription, p44/p42 mitogen activated protein kinase (MAPK) activation and growth in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of Anemarrhena asphodeloides: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Anemarrhena asphodeloides Bunge, a perennial herb belonging to the Liliaceae family, has a long-standing history in traditional East Asian medicine for treating a variety of ailments, including inflammatory diseases, fever, and coughs[1]. Modern scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing a rich source of bioactive compounds with potent anti-inflammatory properties. This technical guide provides an in-depth overview of the current state of research on the anti-inflammatory effects of Anemarrhena asphodeloides, with a focus on its active constituents, mechanisms of action, and relevant experimental data. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Active Compounds and Their Anti-inflammatory Activities

The primary anti-inflammatory effects of Anemarrhena asphodeloides are attributed to a variety of bioactive compounds, most notably steroidal saponins and a xanthone. These compounds have been shown to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators.

Timosaponin A-III: A major steroidal saponin, Timosaponin A-III has demonstrated significant anti-inflammatory activity in various models. In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, oral administration of Timosaponin A-III significantly inhibited the infiltration of inflammatory cells into the lungs and reduced the production of pro-inflammatory cytokines[2][3]. It has also been shown to ameliorate learning and memory deficits in mice by suppressing the NF-κB signaling pathway in microglia and neurons[4][5]. Furthermore, Timosaponin A-III has been found to protect against UVB-induced inflammation by down-regulating COX-2 and inflammatory cytokines like TNF-α and IL-6.

Timosaponin B-II and B-III: These steroidal saponins also contribute to the anti-inflammatory profile of Anemarrhena asphodeloides. Studies have shown that Timosaponin B and B-II inhibit the production of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines by suppressing the MAPK and NF-κB signaling pathways in RAW 264.7 macrophages. Timosaponin B-III has been reported to exhibit significant inhibitory effects on NO production in LPS-stimulated N9 microglial cells, with an IC50 value of 11.91 μM.

Anemarsaponin B: This steroidal saponin has been shown to decrease the protein and mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 macrophages. It also reduces the production of TNF-α and IL-6 by inhibiting the transcriptional activity of NF-κB, potentially through the p38 MAPK pathway.

Mangiferin: A C-glucosylxanthone found in Anemarrhena asphodeloides, mangiferin is a well-documented anti-inflammatory agent. It exerts its effects by modulating key signaling pathways, including NF-κB, NLRP3, AMPK, and Nrf2. Mangiferin has been shown to inhibit the expression of pro-inflammatory cytokines and block the activation of NF-κB in LPS-stimulated macrophages.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies on the anti-inflammatory effects of Anemarrhena asphodeloides extracts and its active compounds.

Table 1: In Vivo Anti-inflammatory Effects of Anemarrhena asphodeloides and Timosaponin A-III in LPS-Induced Acute Lung Injury in Mice

| Treatment | Dose (mg/kg) | Parameter | % Reduction (Compared to LPS control) | Reference |

| Alcoholic Extract | 200 | Total cells in BALF | 88.0% | |

| Saponin-Enriched Fraction | 10-50 | Lung inflammatory index | Potent inhibition | |

| Timosaponin A-III | 50 | Total cells in BALF | 64.6% | |

| Timosaponin A-III | 50 | Neutrophils in BALF | 50.4% | |

| Timosaponin A-III | 50 | Macrophages in BALF | 84.6% | |

| Timosaponin A-III | 50 | IL-6 in BALF | Significant reduction | |

| Timosaponin A-III | 25 | STAT3 activation | 9.9% | |

| Timosaponin A-III | 50 | STAT3 activation | 31.0% |

BALF: Bronchoalveolar Lavage Fluid

Table 2: In Vitro Anti-inflammatory Effects of Anemarrhena asphodeloides Compounds in LPS-Stimulated Macrophages

| Compound | Cell Line | Concentration | Target | IC50 Value | % Inhibition | Reference |

| Ethanol Extract (EAA) | RAW 264.7 | 10-100 µg/ml | NO Production | - | Significant | |

| Ethanol Extract (EAA) | RAW 264.7 | 10-100 µg/ml | IL-6 Production | - | Significant | |

| Anemarsaponin B | RAW 264.7 | Dose-dependent | iNOS & COX-2 | - | Significant | |

| Anemarsaponin B | RAW 264.7 | Dose-dependent | TNF-α & IL-6 | - | Significant | |

| Timosaponin B-III | N9 Microglia | - | NO Production | 11.91 µM | - | |

| trans-hinokiresinol | N9 Microglia | - | NO Production | 39.08 µM | - |

Mechanisms of Action: Key Signaling Pathways

The anti-inflammatory effects of Anemarrhena asphodeloides and its constituents are mediated through the modulation of several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Inactive NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.

Ethanol extracts of Anemarrhena asphodeloides have been shown to inhibit NF-κB transcriptional activity by stabilizing IκBα. Similarly, anemarsaponin B inhibits the nuclear translocation of the p65 subunit of NF-κB by blocking the phosphorylation of IκBα. Mangiferin and Timosaponin A-III also exert their anti-inflammatory effects in part through the suppression of the NF-κB pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It comprises several kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). Activation of these kinases leads to the phosphorylation of transcription factors like AP-1, which in turn regulate the expression of inflammatory genes.

Extracts of Anemarrhena asphodeloides and its active compounds, such as Timosaponin B and B-II, have been shown to suppress the phosphorylation of p38 and JNK. Anemarsaponin B has also been found to inhibit the p38 pathway. Timosaponin AIII has been observed to attenuate inflammatory injury in AGEs-induced osteoblasts by modulating the RAGE/MAPK signaling pathways.

JAK-STAT Signaling Pathway

The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression.

Timosaponin A-III has been shown to slightly decrease the activation of STAT3 in an LPS-induced lung inflammation model, suggesting a potential role for the JAK-STAT pathway in the anti-inflammatory effects of Anemarrhena asphodeloides.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the anti-inflammatory properties of Anemarrhena asphodeloides.

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment:

-

Cell Line: Murine macrophage cell line RAW 264.7 or murine microglial cell line N9.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: Cells are seeded in 96-well or 24-well plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of Anemarrhena asphodeloides extract or isolated compounds for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (typically 1 µg/ml) for a specified duration (e.g., 24 hours for NO and cytokine measurement).

2. Nitric Oxide (NO) Production Assay (Griess Assay):

-

Principle: Measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Collect 50-100 µl of cell culture supernatant.

-

Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

3. Pro-inflammatory Cytokine Measurement (ELISA):

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

-

Procedure:

-

Use commercially available ELISA kits according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody specific for the target cytokine.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a substrate solution (e.g., TMB) to develop color.

-

Stop the reaction and measure the absorbance at 450 nm.

-

Calculate cytokine concentrations based on the standard curve.

-

4. Western Blot Analysis:

-

Principle: Detects and quantifies the expression of specific proteins (e.g., iNOS, COX-2, phosphorylated NF-κB, and MAPKs) in cell lysates.

-

Procedure:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

-

In Vivo Anti-inflammatory Model: LPS-Induced Acute Lung Injury

1. Animal Model:

-

Species: Male BALB/c mice or Sprague Dawley rats.

-

Induction of Lung Injury: Intranasal or intratracheal administration of LPS (e.g., 5 mg/kg body weight) to anesthetized animals.

2. Treatment:

-

Oral administration of Anemarrhena asphodeloides extract or isolated compounds at specified doses at different time points relative to LPS administration.

3. Bronchoalveolar Lavage (BAL) Fluid Analysis:

-

Procedure:

-

At a specified time after LPS challenge, euthanize the animals.

-

Expose the trachea and cannulate it.

-

Instill and aspirate a known volume of sterile saline (e.g., 0.5-1 ml) into the lungs multiple times.

-

Pool the recovered BAL fluid.

-

-

Cell Analysis:

-

Centrifuge the BAL fluid to pellet the cells.

-

Resuspend the cell pellet and determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (macrophages, neutrophils, lymphocytes).

-

4. Histopathological Analysis:

-

Procedure:

-

After BAL, perfuse the lungs and fix them in 10% neutral buffered formalin.

-

Embed the fixed lung tissue in paraffin and section it.

-

Stain the sections with hematoxylin and eosin (H&E).

-

-

Evaluation:

-

Examine the lung sections under a microscope for signs of inflammation, such as alveolar wall thickness, inflammatory cell infiltration, and edema.

-

Use a semi-quantitative scoring system to assess the severity of lung injury.

-

References

- 1. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

- 2. 4.10. Griess Assay—Measurement of Nitric Oxide Concentration [bio-protocol.org]

- 3. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

- 4. wasog.org [wasog.org]

- 5. mdpi.com [mdpi.com]

Nyasol's Impact on Nitric Oxide Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nyasol, a norlignan compound primarily isolated from the rhizomes of Anemarrhena asphodeloides, has demonstrated significant effects on nitric oxide (NO) production, particularly in the context of inflammation. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's interaction with nitric oxide synthase (NOS) isoforms. The primary focus of existing research has been on the inhibitory effects of this compound on inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade. This document summarizes the quantitative data from key studies, details the experimental protocols used to elucidate these effects, and presents the underlying signaling pathways. To date, there is a notable lack of research on the effects of this compound on endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS), representing a significant knowledge gap and an opportunity for future investigation.

Introduction to this compound and Nitric Oxide Synthases

This compound, also known as cis-hinokiresinol, is a phenolic compound that has been investigated for its various biological activities, including its anti-inflammatory properties.[1][2] A crucial aspect of its anti-inflammatory mechanism is its ability to modulate the production of nitric oxide (NO), a pleiotropic signaling molecule.

Nitric oxide is synthesized by a family of enzymes known as nitric oxide synthases (NOS). There are three main isoforms of NOS:

-

Inducible Nitric Oxide Synthase (iNOS): Typically not present in resting cells, iNOS expression is induced by inflammatory stimuli such as lipopolysaccharide (LPS) and pro-inflammatory cytokines. Once expressed, iNOS produces large and sustained amounts of NO, which can contribute to both host defense and tissue damage in chronic inflammation.

-

Endothelial Nitric Oxide Synthase (eNOS): Primarily found in endothelial cells, eNOS produces low levels of NO that are critical for maintaining vascular tone, inhibiting platelet aggregation, and preventing leukocyte adhesion to the endothelium.

-

Neuronal Nitric Oxide Synthase (nNOS): Predominantly expressed in neuronal tissue, nNOS-derived NO acts as a neurotransmitter and plays a role in synaptic plasticity and neuronal development.

The differential effects of a compound on these isoforms are critical for its therapeutic potential. While inhibition of iNOS is a desirable target for anti-inflammatory drugs, unintended inhibition of eNOS could lead to cardiovascular side effects.

This compound's Effect on Inducible Nitric Oxide Synthase (iNOS)

Current research has consistently shown that this compound is a potent inhibitor of iNOS expression and subsequent NO production in inflammatory models.[1][2]

Quantitative Data on iNOS Inhibition

The inhibitory effects of this compound on NO production and iNOS expression have been quantified in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

| Parameter | This compound Concentration | Result | Reference |

| NO Production Inhibition | Various concentrations | Concentration-dependent inhibition | [1] |

| 1 µM | Significant inhibition of NO production | ||

| 10 µM | Strong inhibition of NO production | ||

| 20 µM | Potent inhibition of NO production | ||

| iNOS Protein Expression | Various concentrations | Concentration-dependent suppression | |

| 10 µM | Marked reduction in iNOS protein levels | ||

| 20 µM | Substantial reduction in iNOS protein levels | ||

| iNOS mRNA Expression | Various concentrations | Concentration-dependent suppression | |

| 10 µM | Significant decrease in iNOS mRNA levels | ||

| 20 µM | Strong decrease in iNOS mRNA levels |

Signaling Pathway of iNOS Inhibition

This compound's suppression of iNOS expression is mediated through the downregulation of key inflammatory signaling pathways. Specifically, this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the phosphorylation of Akt and Extracellular signal-regulated kinase (ERK).

-

NF-κB Pathway: NF-κB is a critical transcription factor for iNOS. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate iNOS gene transcription. This compound has been found to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent iNOS expression.

-

Akt and ERK Pathways: The Akt (Protein Kinase B) and ERK (Extracellular signal-regulated kinase) signaling pathways are also involved in the upstream regulation of NF-κB activation and iNOS expression. This compound has been demonstrated to suppress the LPS-induced phosphorylation (activation) of both Akt and ERK.

Effects of this compound on eNOS and nNOS

A thorough review of the current scientific literature reveals a significant lack of studies investigating the direct effects of this compound on endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS). While some research on the broader class of lignans suggests potential modulatory effects on eNOS, these findings are not specific to this compound. Similarly, studies on crude extracts of Anemarrhena asphodeloides hint at the regulation of signaling pathways, such as PI3K/Akt, which are known to influence eNOS activity, but direct evidence for this compound's involvement is absent.

This represents a critical knowledge gap. Understanding the selectivity profile of this compound across all NOS isoforms is essential for a complete assessment of its therapeutic potential and safety. Future research should prioritize investigating the effects of this compound on eNOS and nNOS activity and expression to provide a more comprehensive understanding of its impact on nitric oxide homeostasis.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the effects of this compound on iNOS-mediated NO production.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce iNOS expression.

Nitric Oxide Measurement (Griess Assay)

This assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

-

Reagents:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Nitrite Standard: Sodium nitrite (NaNO₂) to generate a standard curve.

-

-

Procedure:

-

Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 50 µL of Griess Reagent A to each sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing the absorbance values to the nitrite standard curve.

-

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to detect and quantify the levels of specific proteins (iNOS, Akt, p-Akt, ERK, p-ERK, IκBα) in cell lysates.

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-iNOS, anti-p-Akt) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the levels of the target protein to a loading control (e.g., β-actin or GAPDH).

-

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Transfection:

-

Co-transfect RAW 264.7 cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene for normalization.

-

-

Treatment and Lysis:

-

After transfection, treat the cells with this compound and/or LPS as described above.

-

Lyse the cells using a passive lysis buffer.

-

-

Luciferase Assay:

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Express the results as a fold change in NF-κB activity relative to the untreated control.

-

Conclusion and Future Directions

The available scientific evidence strongly indicates that this compound is an effective inhibitor of iNOS expression and NO production in inflammatory contexts. Its mechanism of action involves the suppression of the NF-κB, Akt, and ERK signaling pathways. This makes this compound a promising candidate for further investigation as an anti-inflammatory agent.

However, the lack of data on this compound's effects on eNOS and nNOS is a significant limitation in our current understanding. Future research should be directed towards:

-

Investigating the effects of this compound on eNOS and nNOS activity and expression in relevant cell types (e.g., endothelial cells and neuronal cells).

-

Determining the selectivity profile of this compound for the different NOS isoforms.

-

Conducting in vivo studies to confirm the anti-inflammatory effects of this compound and to assess its potential cardiovascular and neurological side effects.

A comprehensive understanding of this compound's interactions with all three NOS isoforms will be crucial for its potential development as a safe and effective therapeutic agent.

References

The Role of Nyasol in the Inhibition of Eicosanoid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosanoids, a class of signaling lipids derived from the oxidation of polyunsaturated fatty acids, are pivotal mediators of inflammation. Their synthesis, primarily through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, represents a key target for anti-inflammatory therapies. This technical guide provides an in-depth analysis of Nyasol, a norlignan found in the rhizomes of Anemarrhena asphodeloides, and its role as a broad-spectrum inhibitor of eicosanoid production. This document summarizes the current understanding of this compound's mechanism of action, presents available data on its inhibitory activity, details relevant experimental protocols, and visualizes the involved biochemical pathways and experimental workflows.

Introduction to Eicosanoid Synthesis and Inflammation

Eicosanoids are potent, locally acting signaling molecules that regulate a wide array of physiological and pathological processes, including inflammation, immunity, and pain perception[1][2]. The synthesis of the most prominent eicosanoids, prostaglandins and leukotrienes, is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2 (PLA2)[1]. Free arachidonic acid is then metabolized by two major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes[3][4]. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.

-

Lipoxygenase (LOX) Pathway: The lipoxygenase enzymes, particularly 5-lipoxygenase (5-LOX), convert arachidonic acid into leukotrienes. Leukotrienes are potent chemoattractants for immune cells and contribute to bronchoconstriction and increased vascular permeability.

The inhibition of these pathways is a cornerstone of anti-inflammatory drug development.

This compound: A Natural Inhibitor of Eicosanoid Synthesis

This compound, also known as (-)-Nyasol or cis-hinokiresinol, is a norlignan compound isolated from the rhizomes of the plant Anemarrhena asphodeloides. Research has identified this compound as a potential anti-inflammatory agent due to its ability to inhibit the production of key inflammatory mediators, including eicosanoids.

Mechanism of Action

Studies have shown that (-)-Nyasol significantly inhibits the production of prostaglandin E2 (PGE2), a major product of the COX-2 pathway, in lipopolysaccharide (LPS)-stimulated mouse macrophage-like RAW 264.7 cells. Furthermore, this compound has been observed to inhibit the generation of leukotrienes, which are synthesized via the 5-LOX pathway, in A23187-treated rat basophilic leukemia RBL-1 cells.

Importantly, investigations have indicated that this compound does not affect the expression levels of COX-2 and inducible nitric oxide synthase (iNOS), suggesting that its inhibitory action is likely due to the direct inhibition of enzyme activity rather than the suppression of gene expression. The precise kinetic mechanism of this inhibition (e.g., competitive, non-competitive) has not yet been elucidated in the available literature.

Quantitative Data on Inhibitory Activity

While a precise half-maximal inhibitory concentration (IC50) for this compound against COX-1, COX-2, and 5-LOX is not available in the peer-reviewed literature, semi-quantitative data indicates its potent inhibitory effects.

| Compound | Target Enzyme/Pathway | Cell Line | Stimulus | Observed Effect | Reference |

| (-)-Nyasol | Cyclooxygenase-2 (COX-2) | RAW 264.7 cells | LPS | Significant inhibition of PGE2 production at concentrations > 1 µM | |

| (-)-Nyasol | 5-Lipoxygenase (5-LOX) | RBL-1 cells | A23187 | Significant inhibition of leukotriene production at concentrations > 1 µM |

Signaling Pathways and Experimental Workflows

Eicosanoid Synthesis Pathway and this compound's Points of Inhibition

The following diagram illustrates the simplified eicosanoid synthesis pathway and highlights the inhibitory actions of this compound.

Caption: Eicosanoid synthesis pathways and points of inhibition by this compound.

Experimental Workflow for Assessing COX-2 Inhibition

The following diagram outlines a typical experimental workflow to determine the inhibitory effect of this compound on COX-2-mediated PGE2 production in macrophages.

Caption: Workflow for evaluating this compound's inhibition of PGE2 production.

Experimental Workflow for Assessing 5-LOX Inhibition

This diagram illustrates the workflow for assessing the inhibitory effect of this compound on 5-LOX-mediated leukotriene synthesis in basophils.

Caption: Workflow for assessing this compound's inhibition of leukotriene synthesis.

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in this guide, synthesized from established methodologies.

Protocol for Determination of PGE2 Inhibition in LPS-Stimulated RAW 264.7 Macrophages

1. Cell Culture and Seeding:

- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

- Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

2. Treatment:

- Prepare stock solutions of (-)-Nyasol in DMSO.

- The following day, replace the medium with fresh DMEM.

- Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or vehicle (DMSO) for 2 hours.

- Stimulate the cells with LPS (1 µg/mL) for 24 hours.

3. Sample Collection and Analysis:

- After incubation, collect the cell culture supernatant and centrifuge to remove any cellular debris.

- Determine the concentration of PGE2 in the supernatant using a commercially available PGE2 enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

4. Data Analysis:

- Calculate the percentage inhibition of PGE2 production for each concentration of this compound compared to the LPS-stimulated vehicle control.

- If a dose-response relationship is observed, calculate the IC50 value.

Protocol for Determination of Leukotriene Inhibition in A23187-Stimulated RBL-1 Cells

1. Cell Culture:

- Culture RBL-1 cells in Eagle's Minimum Essential Medium with Earle's Balanced Salt Solution supplemented with 20% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

2. Treatment:

- Harvest and resuspend the cells in a suitable buffer (e.g., Tyrode's buffer).

- Pre-incubate the cell suspension with various concentrations of this compound or vehicle (DMSO) for 15 minutes at 37°C.

- Stimulate the cells with the calcium ionophore A23187 (e.g., 1 µM) for 15-30 minutes at 37°C to induce leukotriene synthesis.

3. Sample Collection and Analysis:

- Terminate the reaction by placing the samples on ice and centrifuging to pellet the cells.

- Collect the supernatant for analysis.

- Measure the levels of total leukotrienes or specific leukotrienes (e.g., LTB4) using an appropriate method, such as an ELISA kit or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Data Analysis:

- Calculate the percentage inhibition of leukotriene production for each concentration of this compound compared to the A23187-stimulated vehicle control.

- Determine the IC50 value if a clear dose-response is established.

Conclusion and Future Directions

(-)-Nyasol has demonstrated significant potential as a dual inhibitor of the COX-2 and 5-LOX pathways, key drivers of inflammatory eicosanoid production. Its ability to directly inhibit the activity of these enzymes without affecting their expression makes it an interesting candidate for further investigation in the development of novel anti-inflammatory therapeutics.

Future research should focus on:

-

Determining the precise IC50 values of this compound for COX-1, COX-2, and 5-LOX to quantify its potency and selectivity.

-

Elucidating the kinetic mechanism of inhibition to understand how this compound interacts with its target enzymes.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammation.

-

Exploring structure-activity relationships of this compound and its derivatives to optimize its inhibitory activity and pharmacokinetic properties.

This technical guide provides a comprehensive overview of the current knowledge on this compound's role in inhibiting eicosanoid synthesis, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cis-hinokiresinol, a norlignan from Anemarrhena asphodeloides, inhibits angiogenic response in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Nyasol and Its Derivatives: A Technical Guide to Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nyasol, a naturally occurring norlignan, has emerged as a compound of interest in the field of antiviral research. Extracted from the rhizomes of Anemarrhena asphodeloides, this phenolic compound, along with its structural analogs, has demonstrated notable inhibitory effects against viral replication. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antiviral activity of this compound and its derivatives. It is designed to furnish researchers, scientists, and drug development professionals with the detailed data and methodologies necessary to advance the study of these promising compounds. This document summarizes the available quantitative data, outlines key experimental protocols, and visualizes putative signaling pathways and experimental workflows.

Antiviral Activity: Quantitative Data

The primary antiviral activity of this compound identified in the literature is against the Respiratory Syncytial Virus (RSV). Research has quantified the inhibitory concentration (IC50) of this compound, its derivative 4'-O-methylthis compound, and the structurally related compound broussonin A. These compounds have shown higher potency than the standard antiviral drug ribavirin in in-vitro assays.[1]